4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that features both pyrazole and tetrazoloquinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethylpyrazole with appropriate reagents under controlled conditions.
Formation of the Tetrazoloquinoxaline Core: The tetrazoloquinoxaline core is formed by cyclization reactions involving quinoxaline derivatives and azide compounds.
Coupling Reactions: The final step involves coupling the pyrazole ring with the tetrazoloquinoxaline core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and scalable processes .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce pyrazole-tetrazoloquinoxaline hybrids .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the tetrazoloquinoxaline moiety.
Tetrazoloquinoxaline: Contains the tetrazoloquinoxaline core but lacks the pyrazole ring.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline is unique due to its combined pyrazole and tetrazoloquinoxaline structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13N7 |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C14H13N7/c1-8-4-5-12-11(6-8)15-13(14-16-18-19-21(12)14)20-10(3)7-9(2)17-20/h4-7H,1-3H3 |
InChI Key |
JJEAZIJQMPBRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)C(=N2)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.